
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)-: is a complex organic compound characterized by its unique structure, which includes pyrazine and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with methoxyphenyl compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can be used in assays to investigate its effects on cellular processes.
Medicine
In medicine, Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- may be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A related compound used as an antitubercular agent.
3,5-Dimethoxyphenylpyrazine: A compound with similar structural features but different functional groups.
N-Benzylpyrazine: Another related compound with a benzyl group attached to the pyrazine ring.
Uniqueness
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is unique due to its specific combination of functional groups and structural features
Conclusion
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is a compound of significant interest in scientific research Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry
Properties
CAS No. |
374588-83-7 |
|---|---|
Molecular Formula |
C25H23N3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-benzyl-3,5-bis(4-methoxyphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C25H23N3O2/c1-29-21-12-8-19(9-13-21)23-17-27-25(26-16-18-6-4-3-5-7-18)24(28-23)20-10-14-22(30-2)15-11-20/h3-15,17H,16H2,1-2H3,(H,26,27) |
InChI Key |
NYTWCMUZSZDZHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=C(C=C3)OC)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


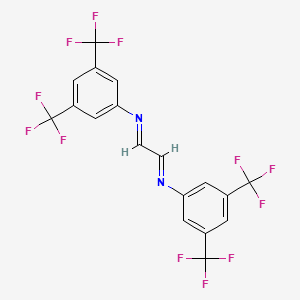

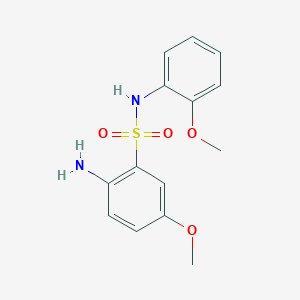
![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
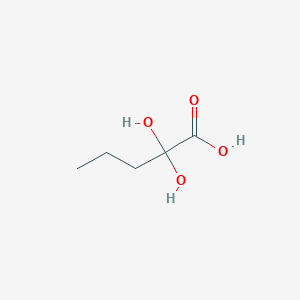
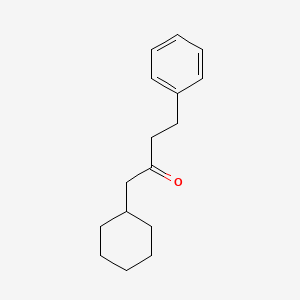
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)

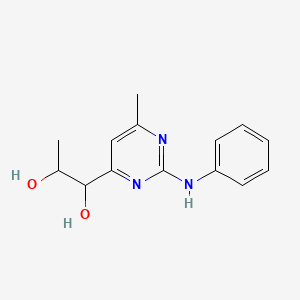
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)

